![molecular formula C19H21N3O2 B2630502 1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899947-22-9](/img/structure/B2630502.png)
1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
If you’d like more detailed information on any specific application, feel free to ask
ChemicalBook: (1-METHYL-1H-IMIDAZOL-4-YL)METHANOL : PubMed: Anticancer activity of 1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea : PubMed: Neuropharmacological effects of indole derivatives : PubMed: Anti-inflammatory properties of methoxyphenethyl compounds : PubMed: Cardiovascular effects of indole-based compounds : PubMed: Antimicrobial activity of urea derivatives
Mechanism of Action
Target of action
The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, indole derivatives can exert their effects by binding to their targets and modulating their activity .
Biochemical pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives , this compound might also have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-13-17(16-5-3-4-6-18(16)22)21-19(23)20-12-11-14-7-9-15(24-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHHNXXIVWHJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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